Enhanced Resist Sensitivity at Low Post-Exposure Bake (PEB) Temperature
In a direct head-to-head comparison, a polymer containing the fluorinated monomer (FGEAM) demonstrated significantly higher sensitivity and better dissolution contrast than conventional acrylate-based samples at a low post-exposure bake (PEB) temperature of 100°C [1]. This performance advantage was particularly pronounced when weak acidity photoacid generators (PAGs) were employed [1].
| Evidence Dimension | 193 nm exposure sensitivity |
|---|---|
| Target Compound Data | High sensitivity and good dissolution contrast |
| Comparator Or Baseline | Acrylate-based conventional samples |
| Quantified Difference | Significantly higher sensitivity (qualitative comparison) |
| Conditions | 193 nm exposure, 100°C PEB, weak acidity PAGs |
Why This Matters
Higher sensitivity at lower PEB temperatures allows for increased throughput and reduced thermal budget in semiconductor manufacturing.
- [1] Yokokoji, O., et al. (2006). Development of Novel Materials for 193-nm Dry and Immersion Lithography. Journal of Photopolymer Science and Technology, 19(5), 573-578. View Source
